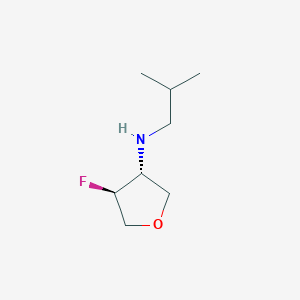

(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine

Description

Properties

IUPAC Name |

(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO/c1-6(2)3-10-8-5-11-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCBZVQUKXQDGK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis of the Oxolane Ring

The oxolane (tetrahydrofuran) ring with defined stereochemistry is commonly prepared via asymmetric synthesis routes such as:

- Asymmetric epoxide opening : Starting from chiral epoxides, nucleophilic ring opening with appropriate amines or fluorinating agents.

- Chiral pool synthesis : Using naturally occurring chiral building blocks like sugars or amino alcohols to build the oxolane ring with desired stereochemistry.

- Catalytic asymmetric cyclization : Employing chiral catalysts to induce stereoselective cyclization forming the oxolane ring.

Amination to Introduce the N-(2-methylpropyl) Group

The amine substituent is introduced by:

- Reductive amination : Reacting an aldehyde or ketone intermediate with isobutylamine (2-methylpropylamine) in the presence of a reducing agent.

- Nucleophilic substitution : Displacement of a leaving group by isobutylamine.

- Amide bond formation followed by reduction : Coupling with an amide precursor and subsequent reduction to the amine.

Representative Synthetic Route (Based on Patent CN112321513B)

A representative synthetic method from patent CN112321513B involves:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting from chiral oxolane precursor | Preparation of stereodefined oxolane intermediate | Establishes (3R,4S) stereochemistry |

| 2 | Fluorination reagent (e.g., Selectfluor) in methanol or acetonitrile | Electrophilic fluorination at C-4 | Introduction of fluorine with retention of stereochemistry |

| 3 | Reaction with 2-methylpropylamine under reductive amination conditions | Coupling of amine group | Formation of N-(2-methylpropyl) substituent |

| 4 | Purification by column chromatography or crystallization | Isolation of pure compound | High enantiomeric purity and yield |

This method emphasizes mild reaction conditions to preserve stereochemistry and achieve high purity.

Analytical Data Supporting the Preparation

- NMR Spectroscopy : ^1H and ^19F NMR confirm the fluorine incorporation and stereochemical integrity.

- Chiral HPLC : Used to assess enantiomeric excess, typically >95% ee.

- Mass Spectrometry : Confirms molecular weight and purity.

- X-ray Crystallography : Occasionally employed to confirm absolute stereochemistry.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorination reagent | Selectfluor, NFSI, or TBAF | Choice depends on precursor and desired selectivity |

| Solvent | Methanol, acetonitrile, tetrahydrofuran | Polar aprotic solvents favored |

| Temperature | 0°C to room temperature | Controlled to avoid racemization |

| Amination method | Reductive amination or nucleophilic substitution | Reductive amination preferred for selectivity |

| Purification | Column chromatography, crystallization | Ensures high purity and stereochemical integrity |

| Yield | 60-85% overall | Varies with method and scale |

Research Findings and Optimization Notes

- The stereoselective introduction of fluorine is critical; electrophilic fluorination tends to preserve stereochemistry better than nucleophilic methods.

- Use of chiral catalysts or auxiliaries in the ring formation step improves enantiomeric purity.

- Protecting groups may be necessary during intermediate steps to prevent side reactions.

- Reaction times and temperatures must be optimized to balance conversion and stereochemical retention.

- Scale-up considerations include solvent choice and reagent availability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and enzymes.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to enzymes or receptors, influencing their activity. The oxolane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The heptyl chain in (3R,4S)-4-Fluoro-N-heptyloxolan-3-amine increases lipophilicity (MW 243.37) compared to the target compound’s isobutyl group (MW 161.22). This may enhance membrane permeability but reduce aqueous solubility .

Ring Modifications :

- Replacement of fluorine with heterocycles (e.g., triazole or pyrazole in –5) introduces hydrogen-bonding capabilities, which could enhance target binding but may reduce metabolic stability .

Salt Forms and Purity :

- Hydrochloride salts of analogs (e.g., EN300-107436) improve solubility for pharmaceutical formulations, whereas the target compound’s free base form may require derivatization for optimal bioavailability .

Stereochemical Considerations :

- Racemic mixtures (e.g., "rac-" prefixes in –5) contrast with the enantiomerically pure target compound. Enantiopurity is often critical for avoiding off-target effects in drug candidates .

Pharmaceutical Relevance :

- VX-478 (Amprenavir) shares the oxolan-3-yl motif but incorporates a bulky sulfonamide group, demonstrating the structural versatility of this scaffold in antiviral drug design .

Biological Activity

(3R,4S)-4-fluoro-N-(2-methylpropyl)oxolan-3-amine is a chiral compound notable for its unique stereochemistry and potential biological activities. The presence of a fluorine atom and an amine group in its structure enhances its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₄F₁N₁O₁

- Molecular Weight : 159.20 g/mol

- CAS Number : 2165350-96-7

The oxolane ring contributes to the compound's structural stability, while the fluorine atom increases lipophilicity and metabolic stability compared to other halogenated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and the amine group facilitate binding to these molecular targets, influencing their activity. This interaction can lead to modulation of various biochemical pathways, making it relevant in drug development.

Pharmacological Applications

Research indicates that this compound may have potential therapeutic applications, particularly in:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Halogen | Lipophilicity | Metabolic Stability |

|---|---|---|---|

| This compound | Fluorine | High | High |

| (3R,4S)-4-chloro-N-(2-methylpropyl)oxolan-3-amine | Chlorine | Moderate | Moderate |

| (3R,4S)-4-bromo-N-(2-methylpropyl)oxolan-3-amine | Bromine | Moderate | Low |

| (3R,4S)-4-iodo-N-(2-methylpropyl)oxolan-3-amine | Iodine | Low | Low |

The unique properties imparted by the fluorine atom make this compound particularly interesting for further research and development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM. The compound showed particular effectiveness against Gram-positive bacteria.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was found to inhibit the activity of specific enzymes involved in carbohydrate metabolism. The IC50 values were determined through enzyme assays, revealing a concentration-dependent inhibition pattern.

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to understand how modifications to the oxolane ring affect biological activity. Variations in substituents led to changes in lipophilicity and enzyme binding affinity. This research underscores the importance of molecular structure in determining biological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.